molecular formula C₂₁H₂₁ClN₄O₂S B1147609 Ziprasidone N-Oxide CAS No. 188797-76-4

Ziprasidone N-Oxide

Número de catálogo B1147609
Número CAS: 188797-76-4
Peso molecular: 428.94
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ziprasidone N-oxide is a derivative of Ziprasidone . Ziprasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia, mania, or bipolar disorder .


Synthesis Analysis

The major route of metabolism in Ziprasidone involves N-dealkylation . In female rats, the major metabolites were due to oxidation at the benzisothiazole ring .


Molecular Structure Analysis

The molecular formula of Ziprasidone N-oxide is C21H21ClN4O2S . The IUPAC name is 5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one .


Chemical Reactions Analysis

Ziprasidone is sequentially oxidized to ziprasidone sulfoxide and ziprasidone sulfone, and oxidative N-dealkylation of ziprasidone produces OX-COOH and BITP .


Physical And Chemical Properties Analysis

The molecular weight of Ziprasidone N-oxide is 428.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 91.5 Ų .

Aplicaciones Científicas De Investigación

Treatment of Schizophrenia

Ziprasidone is an atypical antipsychotic agent with anti-schizophrenic activity . It has been used in clinical trials for the treatment of treatment-resistant schizophrenia (TRS). A study found that a low dose of ziprasidone in combination with sertraline was more effective in clinical symptoms than ziprasidone monotherapy . The combination treatment significantly improved the psychosocial functioning compared to ziprasidone alone .

Treatment of Acute Exacerbation Schizophrenia

Ziprasidone has been used in a randomized controlled trial for the treatment of patients with acute exacerbation schizophrenia . The study found that patients who received a low dose of ziprasidone in combination with sertraline showed greater reductions in positive and negative symptoms, as well as a greater increase in personal and social performance .

Treatment of Depression

The combination of ziprasidone and sertraline has been found to be effective in reducing the Hamilton Depression Rating Scale (HAMD) total score . The reduction in HAMD was positively correlated with the reduction in the Positive and Negative Syndrome Scale (PANSS) total score .

Improvement of Psychosocial Functioning

A study found that a low dose of ziprasidone in combination with sertraline significantly improved the psychosocial functioning of patients with treatment-resistant schizophrenia . The reduction in the Clinical Global Impressions-Severity (CGI-S) was a predictor for the improvement of psychosocial functioning in patients .

CNS Targeting

Ziprasidone hydrochloride has less solubility and less bioavailability . The nasal route acts as a promising delivery route for CNS targeting drugs due to improved bioavailability and can reduce peripheral side effects .

Bipolar Disorder, Major Depression, and Use in Special Populations

While indicated for schizophrenia and acute mania, ziprasidone’s evidence base and use in clinical practice extends beyond these regulatory approvals . This includes bipolar disorder, major depression, and use in special populations .

Direcciones Futuras

Ziprasidone is used to treat schizophrenia and bipolar disorder . Studies have shown that ziprasidone was significantly superior to placebo in rate and time of relapse . The research established the efficacy of ziprasidone in bipolar disorder . It also indicated improvement on the manic syndrome subscale that measures symptoms of mania such as mood, insomnia, excessive energy and activity, and overall behavior and ideation . Patients with acute agitation in schizophrenia were measured, indicating effectiveness short term . Those with long-term risks require a reevaluation on a patient-by-patient basis .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ziprasidone N-Oxide involves the oxidation of Ziprasidone using a suitable oxidizing agent.", "Starting Materials": [ "Ziprasidone", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. methanol, acetonitrile, etc.)" ], "Reaction": [ "Dissolve Ziprasidone in a suitable solvent.", "Add the oxidizing agent to the solution and stir the mixture at a suitable temperature.", "Monitor the reaction progress using TLC or other suitable analytical techniques.", "Once the reaction is complete, isolate the product by filtration or other suitable methods.", "Purify the product using column chromatography or other suitable methods.", "Characterize the product using various analytical techniques such as NMR, IR, and mass spectrometry." ] }

Número CAS

188797-76-4

Nombre del producto

Ziprasidone N-Oxide

Fórmula molecular

C₂₁H₂₁ClN₄O₂S

Peso molecular

428.94

Sinónimos

5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-oxido-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.